N-phenylpiperidine-2-carboxamide hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of N-phenylpiperidine-2-carboxamide hydrochloride demonstrates a sophisticated arrangement of functional groups that directly influences its chemical behavior and biological activity. The compound features a six-membered piperidine ring system attached to a carboxamide functional group at the 2-position, which is further substituted with a phenyl ring through an amide linkage. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-phenylpiperidine-2-carboxamide;hydrochloride, reflecting its systematic structural organization. The molecular framework exhibits a calculated molecular weight of 240.73 grams per mole with the empirical formula C₁₂H₁₇ClN₂O, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom.
The stereochemical configuration of this compound presents unique challenges and opportunities for conformational analysis. The piperidine ring adopts a chair conformation as the predominant structural arrangement, which influences the spatial orientation of the carboxamide substituent at the 2-position. Research on related N-phenylpiperidine compounds has demonstrated that the phenyl ring generally adopts a planar orientation with respect to one of the neighboring nitrogen-carbon bonds of the piperidine ring. This conformational preference maximizes the degree of conjugation between the nitrogen lone pair and the phenyl ring system, resulting in enhanced structural stability.
The carboxamide functional group introduces additional stereochemical complexity through its planar geometry and potential for hydrogen bonding interactions. The amide bond exhibits restricted rotation due to partial double-bond character arising from resonance delocalization between the nitrogen lone pair and the carbonyl π-system. This structural feature significantly influences the overall conformational landscape of the molecule and affects its interactions with biological targets and crystalline environments.
The hydrochloride salt formation occurs through protonation of the piperidine nitrogen atom, creating a positively charged quaternary ammonium center balanced by the chloride counterion. This ionic interaction profoundly alters the compound's physical properties, including solubility, crystallization behavior, and thermal stability. The protonation state also affects the conformational dynamics of the piperidine ring, potentially favoring specific chair conformations that optimize electrostatic interactions within the crystal lattice.
Properties
IUPAC Name |
N-phenylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10;/h1-3,6-7,11,13H,4-5,8-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFSWFBVIGZJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246172-62-2 | |
| Record name | N-phenylpiperidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylpiperidine-2-carboxamide hydrochloride typically involves the reaction of phenyl isocyanate with 2-piperidinecarboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-phenylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-phenyl-2-piperidinecarboxylic acid.
Reduction: Formation of N-phenyl-2-piperidinecarboxamide.
Substitution: Formation of N-alkyl-N-phenyl-2-piperidinecarboxamide.
Scientific Research Applications
Pain Management
Analgesic Properties
N-phenylpiperidine-2-carboxamide hydrochloride has been investigated for its analgesic effects, particularly as a potential alternative to traditional opioids like pethidine. Studies indicate that compounds in this class exhibit significant pain-relieving activity, making them suitable candidates for treating various pain conditions, including:
- Surgical Pain : Effective in managing pain associated with surgical procedures.
- Acute Pain : Demonstrated efficacy in conditions such as gallstone and renal colic.
- Cancer Pain : Useful for alleviating pain in terminal cancer patients .
The analgesic activity of these compounds is often assessed through models such as the acetic acid-induced writhing test in mice, which serves as a standard method for evaluating analgesics' effectiveness .
Neuropharmacological Applications
Neuroleptic Activity
Research has shown that N-phenylpiperidine derivatives possess neuroleptic properties, which may be beneficial in treating psychiatric disorders. The modulation of neurotransmitter systems, particularly serotonin receptors, is a key focus area. For instance:
- 5-HT2C Receptor Modulation : Compounds derived from this scaffold have been identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor. This modulation enhances serotonin signaling and could provide therapeutic benefits for conditions such as obesity and substance use disorders .
Case Study: 5-HT2C Receptor Positive Allosteric Modulators
A recent study highlighted the development of a compound (CTW0415) derived from the N-phenylpiperidine scaffold that acts as a PAM at the 5-HT2C receptor. This compound was found to improve pharmacokinetics and reduce off-target interactions compared to earlier analogs. In vivo studies demonstrated its potential to enhance the effects of selective 5-HT2C agonists, indicating promising applications in treating obesity and addiction .
Table: Comparative Analysis of Piperidine Derivatives
| Compound | Target Receptor | Pharmacological Action | Efficacy in Pain Management | Neuroleptic Activity |
|---|---|---|---|---|
| This compound | 5-HT2C | Positive Allosteric Modulator | High | Yes |
| Pethidine | μ-opioid receptor | Analgesic | Very High | Moderate |
| CTW0415 | 5-HT2C | Positive Allosteric Modulator | Moderate | Yes |
Mechanism of Action
The mechanism of action of N-phenylpiperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
(a) N-Methylpiperidine-2-carboxamide Hydrochloride
- Structure : Differs by having a methyl group instead of a phenyl substituent on the piperidine nitrogen.
- It is synthesized via reaction of N-methyl-2-piperidinecarboxamide with hydrochloric acid .
(b) (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride
(c) N-(2,2-Difluoroethyl)piperidine-2-carboxamide Hydrochloride
- Structure : Features a difluoroethyl group on the piperidine nitrogen.
- Properties : Fluorine atoms enhance metabolic stability and bioavailability due to their electronegativity. This derivative is utilized in custom synthesis and analytical services .
Piperidine-4-carboxamide Derivatives
(a) N-(5-Chloro-2-hydroxyphenyl)piperidine-4-carboxamide Hydrochloride
(b) N-(2-Hydroxyphenyl)piperidine-4-carboxamide Hydrochloride
- Structure : Similar to the above but lacks the chlorine atom.
- Properties : The hydroxyl group improves water solubility but may reduce stability under acidic conditions. Molecular weight: 256.73 g/mol .
Data Table: Key Parameters of Compared Compounds
Research Findings and Implications
- Structural Impact on Pharmacokinetics : Bulky substituents like phenyl or dimethylphenyl groups (e.g., in Imp. B(EP)) reduce solubility but enhance target binding specificity . Fluorinated derivatives (e.g., difluoroethyl) balance metabolic stability and bioavailability .
- Analytical Relevance : Derivatives such as N-methylpiperidine-2-carboxamide hydrochloride are critical in HPLC and LC-MS methods for quality control, as evidenced by their use in reference standards .
- Synthetic Challenges : The introduction of electron-withdrawing groups (e.g., chloro in 1423027-20-6) requires precise reaction conditions to avoid byproducts, as described in synthesis protocols for related compounds .
Biological Activity
N-phenylpiperidine-2-carboxamide hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its mechanisms, applications, and research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C₁₂H₁₇ClN₂O
- Molecular Weight: 240.73 g/mol
- Synthesis: Typically synthesized from phenyl isocyanate and 2-piperidinecarboxylic acid using dichloromethane as a solvent and triethylamine as a catalyst.
This compound interacts with various molecular targets, modulating their activity. This interaction influences several biological pathways, including:
- Enzyme Inhibition: The compound has been studied for its role in inhibiting enzymes, which can lead to therapeutic effects in various conditions.
- Receptor Modulation: It exhibits activity on serotonin receptors (5-HT2CR), enhancing intracellular calcium release, a crucial mechanism in neuropharmacology .
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds. For instance, N-phenyl benzamides demonstrated effectiveness against Coxsackie Virus A9, suggesting that the phenyl moiety is essential for antiviral activity .
2. Analgesic and Anti-inflammatory Effects
Research indicates potential analgesic properties, with studies suggesting that piperidine derivatives can modulate pain pathways and inflammation responses .
3. Anticancer Potential
Piperidine derivatives, including this compound, have shown promise in cancer therapy. They can induce apoptosis in various cancer cell lines and are being explored for their efficacy against tumors such as hypopharyngeal cancer .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiviral Mechanisms : A study on phenyl benzamides indicated that modifications to the piperidine structure significantly impacted antiviral efficacy, highlighting the importance of specific functional groups in drug design .
- Serotonin Receptor Interaction : In vitro assays demonstrated that N-phenylpiperidine derivatives enhance calcium release via 5-HT2CR activation, suggesting potential applications in treating mood disorders and addiction .
- In Vivo Efficacy : Animal models showed that certain piperidine derivatives could decrease locomotor activity and suppress cocaine-seeking behavior during abstinence, indicating potential therapeutic roles in substance abuse disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-phenylpiperidine-2-carboxamide hydrochloride, and what reaction conditions are critical for yield optimization?
- Methodology : The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, piperidine derivatives are often functionalized with phenyl groups using Buchwald-Hartwig amination or Ullmann coupling. Key parameters include:
- Temperature control (60–100°C for 12–24 hours).
- Catalysts like Pd(OAc)₂ or CuI for cross-coupling reactions.
- Solvent selection (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for amine:aryl halide) .
- Data Table :
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Solvent | DMF, 80°C, 18 hrs |
| Yield | 65–75% (unoptimized) |
Q. Which spectroscopic techniques are essential for characterizing N-phenylpireonduct validation?
- Methodology :
- ¹H/¹³C NMR : Confirm structural integrity (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine carbons at δ 45–55 ppm).
- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.2) .
Q. How is HPLC used to assess the purity of this compound, and what parameters ensure reproducibility?
- Methodology : Adapt protocols from similar hydrochlorides (e.g., clonidine HCl):
- Mobile Phase : Phosphate buffer (pH 3.0):methanol (70:30).
- Column : C18 (250 mm × 4.6 mm, 5 μm).
- Detection : UV at 207 nm, flow rate 1.0 mL/min .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodology :
- Verify compound purity (>98% via HPLC) and confirm stereochemistry (via chiral chromatography or X-ray crystallography).
- Standardize assay conditions (e.g., cell line viability, incubation time, and controls for off-target effects).
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
Q. What strategies optimize the stability of this compound in aqueous formulations?
- Methodology :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose 5% w/v).
- pH Adjustment : Maintain pH 4.0–5.0 to minimize hydrolysis.
- Storage : Aliquot at -20°C in amber vials; avoid freeze-thaw cycles .
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the compound’s pharmacokinetic profile?
- Methodology :
- In Silico Modeling : Use tools like Schrödinger Suite to predict LogP and metabolic stability.
- In Vivo Studies : Administer derivatives in rodent models and measure plasma half-life (t₁/₂) via LC-MS/MS.
- SAR Analysis : Compare substituent effects on solubility (e.g., -NO₂ reduces LogD by 0.5 units) .
Data Analysis & Validation
Q. How should researchers interpret conflicting NMR data for piperidine derivatives?
- Methodology :
- Check for solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting proton signals).
- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
- Compare with literature data for analogous compounds (e.g., 4-phenylpiperidine HCl in ) .
Q. What statistical approaches are recommended for analyzing dose-response curves in antibacterial assays?
- Methodology :
- Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
- Calculate MIC₅₀ using nonlinear regression with 95% confidence intervals.
- Validate with replicates (n ≥ 3) and positive controls (e.g., ciprofloxacin) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
